2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring in the structure of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide contributes to its potential biological and pharmacological properties.
Preparation Methods
The synthesis of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzoic acid with 3-isopropylisoxazole-5-amine in the presence of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-(3-Propylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Methylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Phenylisoxazol-5-yl)-2,6-dimethoxybenzamide
These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The uniqueness of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide lies in its specific isopropyl group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
82558-97-2 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(3-propan-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-8-13(21-17-10)16-15(18)14-11(19-3)6-5-7-12(14)20-4/h5-9H,1-4H3,(H,16,18) |
InChI Key |
BLJGYEWSMMJOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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